4-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]cyclohexanecarboxamide
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Overview
Description
4-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butyl group, a dimethoxyphenyl group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using suitable reagents like dimethoxybenzene and halogenated intermediates.
Formation of the Cyclohexane Carboxamide Moiety: The cyclohexane carboxamide group can be synthesized by reacting cyclohexanecarboxylic acid with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, 4-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]cyclohexane-1-carboxamide has shown potential as a pharmacophore. It can be investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]cyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]cyclohexane-1-carboxamide: is similar to other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of 4-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]cyclohexane-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexane carboxamide moiety differentiates it from other thiadiazole derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C21H29N3O3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H29N3O3S/c1-4-5-6-14-7-9-15(10-8-14)20(25)23-21-22-19(24-28-21)16-11-12-17(26-2)18(13-16)27-3/h11-15H,4-10H2,1-3H3,(H,22,23,24,25) |
InChI Key |
RFZUEHLQDQDUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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